molecular formula C7H2Cl3FO B1411227 3,4-Dichloro-5-fluorobenzoyl chloride CAS No. 1806353-92-3

3,4-Dichloro-5-fluorobenzoyl chloride

Cat. No. B1411227
CAS RN: 1806353-92-3
M. Wt: 227.4 g/mol
InChI Key: QFMTZDQMXIZZGA-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H2Cl3FO . It has an average mass of 227.448 Da and a monoisotopic mass of 225.915527 Da . It appears as a colorless liquid .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-5-fluorobenzoyl chloride consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a carbonyl chloride group . The exact positions of these substituents can be determined by the numbering in the name of the compound: the chlorine atoms are on the 3rd and 4th positions, and the fluorine atom is on the 5th position .


Physical And Chemical Properties Analysis

3,4-Dichloro-5-fluorobenzoyl chloride is a colorless liquid . It has a molecular weight of 227.45 . The compound should be stored under an inert atmosphere at room temperature .

Safety and Hazards

3,4-Dichloro-5-fluorobenzoyl chloride is classified as a dangerous compound. It may cause severe skin burns and eye damage, and may also cause respiratory irritation . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

3,4-dichloro-5-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3FO/c8-4-1-3(7(10)12)2-5(11)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMTZDQMXIZZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-fluorobenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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